molecular formula C14H16N2O2 B3029723 1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine] CAS No. 7652-64-4

1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]

Cat. No.: B3029723
CAS No.: 7652-64-4
M. Wt: 244.29 g/mol
InChI Key: PQJYXFVJBSRUPG-UHFFFAOYSA-N
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Description

1,1’-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine] is an organic compound with the molecular formula C14H16N2O2. It is also known by its IUPAC name, 2-methyl-1-[3-(2-methylaziridine-1-carbonyl)benzoyl]aziridine. This compound is characterized by its yellow solid form and its solubility in organic solvents such as diethyl ether, methanol, and chloroform .

Preparation Methods

The synthesis of 1,1’-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine] typically involves the reaction of isophthalic acid with 2-methylaziridine. The process generally requires the use of organic solvents and specific reaction conditions to ensure the successful formation of the desired product. Industrial production methods may vary, but they often involve similar organic synthesis techniques, with adjustments made to optimize yield and purity .

Chemical Reactions Analysis

1,1’-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine] undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens and nucleophiles.

    Addition Reactions: The compound can also undergo addition reactions, where new atoms or groups are added to the molecule. These reactions often require catalysts to proceed efficiently.

    Oxidation and Reduction Reactions: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while addition reactions can produce more complex molecules with additional functional groups.

Scientific Research Applications

1,1’-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine] involves its interaction with various molecular targets and pathways. It can interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

1,1’-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine] can be compared with other similar compounds, such as:

The uniqueness of 1,1’-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine] lies in its specific molecular structure, which imparts distinct reactivity and functional properties, making it valuable in various scientific research applications.

Properties

IUPAC Name

[3-(2-methylaziridine-1-carbonyl)phenyl]-(2-methylaziridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-7-15(9)13(17)11-4-3-5-12(6-11)14(18)16-8-10(16)2/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJYXFVJBSRUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)C2=CC(=CC=C2)C(=O)N3CC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052508
Record name 1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7652-64-4
Record name 1,1′-Isophthaloylbis(2-methylaziridine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7652-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1,1'-(1,3-phenylene)bis(1-(2-methyl-1-aziridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007652644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,1'-(1,3-phenylene)bis[1-(2-methyl-1-aziridinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,3-phenylenedicarbonyl)bis[2-methylaziridine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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